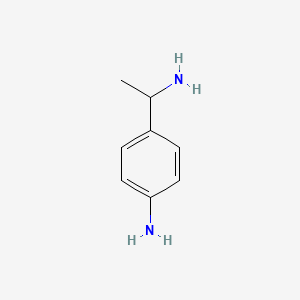

4-(1-Aminoetil)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-(1-Aminoethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(1-Aminoethyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetophenone to 4-(1-Aminoethyl)aniline using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-acetylphenylamine with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of 4-(1-Aminoethyl)aniline often involves large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of nitro compounds to amines.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Aminoethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones and nitroso compounds.

Reduction: Secondary and tertiary amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mecanismo De Acción

The mechanism of action of 4-(1-Aminoethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as its role in dye synthesis or potential pharmaceutical effects.

Comparación Con Compuestos Similares

Similar Compounds

Aniline: The parent compound, which lacks the ethylamino substitution.

4-Methylaniline: Similar structure but with a methyl group instead of an ethylamino group.

4-Ethylaniline: Contains an ethyl group instead of an ethylamino group.

Uniqueness

4-(1-Aminoethyl)aniline is unique due to the presence of both an amino group and an ethylamino group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and industrial applications.

Actividad Biológica

4-(1-Aminoethyl)aniline, also known as 1-(4-aminophenyl)ethan-1-amine, is an aromatic amine that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound's biological activity is primarily associated with its interaction with specific enzymes and its potential therapeutic applications.

- Molecular Formula : C8H12N2

- Molecular Weight : 136.19 g/mol

- CAS Number : 255060-76-5

4-(1-Aminoethyl)aniline exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to interact with enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. The binding of 4-(1-Aminoethyl)aniline to acetylcholinesterase inhibits its activity, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission .

- Cellular Signaling : The compound influences various signaling pathways within cells. For instance, it can modulate gene expression related to metabolic pathways, affecting cellular energy production .

Neuroprotective Effects

Research indicates that 4-(1-Aminoethyl)aniline possesses neuroprotective properties. In animal models, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Studies have explored the antimicrobial properties of 4-(1-Aminoethyl)aniline. It has shown efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that 4-(1-Aminoethyl)aniline may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to modulate cell signaling pathways involved in cell survival and proliferation is under investigation .

Case Study 1: Neuroprotective Effects in Rodent Models

In a controlled study involving rodents subjected to induced neurotoxicity, administration of 4-(1-Aminoethyl)aniline resulted in significant preservation of neuronal integrity and function compared to control groups. Histological analysis revealed reduced markers of apoptosis and inflammation in treated animals .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of 4-(1-Aminoethyl)aniline against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating its potential as an antimicrobial agent .

Research Findings

Propiedades

IUPAC Name |

4-(1-aminoethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574821 |

Source

|

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90434-58-5 |

Source

|

| Record name | 4-(1-Aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.